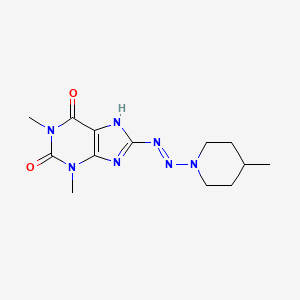
Theophylline, 8-(4-methylpiperidinoazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-(4-methylpiperidinoazo)- is a derivative of theophylline, a methylxanthine drug. Theophylline is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the 4-methylpiperidinoazo group to theophylline potentially modifies its pharmacological properties, making it a compound of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-methylpiperidinoazo)- involves the introduction of the 4-methylpiperidinoazo group to the theophylline molecule. This can be achieved through a series of chemical reactions, including diazotization and azo coupling reactions. The reaction conditions typically involve the use of acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Theophylline, 8-(4-methylpiperidinoazo)- would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Theophylline, 8-(4-methylpiperidinoazo)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the original amine and theophylline.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction would typically result in the formation of the original amine and theophylline .
科学的研究の応用
Theophylline, 8-(4-methylpiperidinoazo)- has several scientific research applications:
作用機序
Theophylline, 8-(4-methylpiperidinoazo)- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It may also activate histone deacetylase, contributing to its anti-inflammatory effects.
類似化合物との比較
Theophylline, 8-(4-methylpiperidinoazo)- can be compared with other methylxanthine derivatives such as:
Theobromine: Found in cocoa, it has similar bronchodilator properties but is less potent than theophylline.
Pentoxifylline: Used to treat muscle pain in peripheral artery disease, it has different pharmacological effects compared to theophylline.
The unique addition of the 4-methylpiperidinoazo group to theophylline distinguishes Theophylline, 8-(4-methylpiperidinoazo)- from these similar compounds, potentially offering different therapeutic and industrial applications .
特性
CAS番号 |
73908-80-2 |
|---|---|
分子式 |
C13H19N7O2 |
分子量 |
305.34 g/mol |
IUPAC名 |
1,3-dimethyl-8-[(E)-(4-methylpiperidin-1-yl)diazenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H19N7O2/c1-8-4-6-20(7-5-8)17-16-12-14-9-10(15-12)18(2)13(22)19(3)11(9)21/h8H,4-7H2,1-3H3,(H,14,15)/b17-16+ |
InChIキー |
DGIMUZCEBVCVEW-WUKNDPDISA-N |
異性体SMILES |
CC1CCN(CC1)/N=N/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
正規SMILES |
CC1CCN(CC1)N=NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

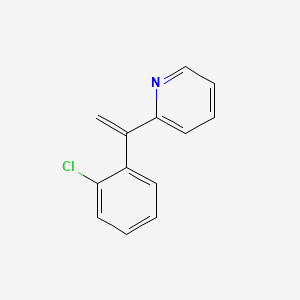
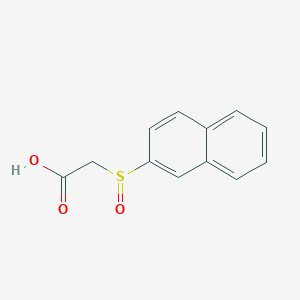

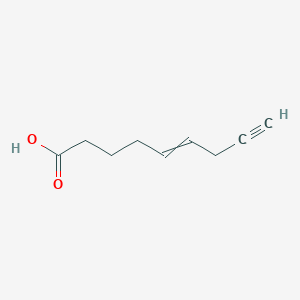
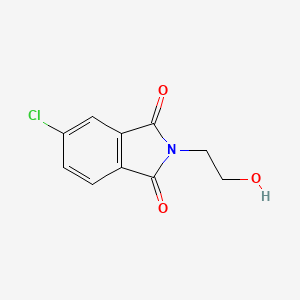
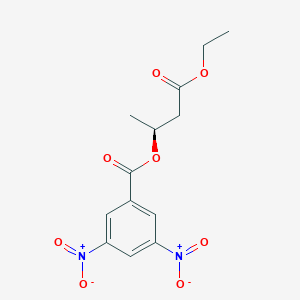
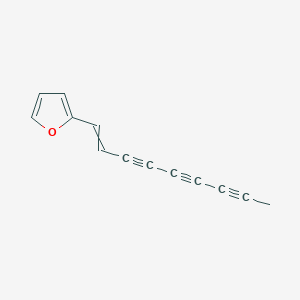
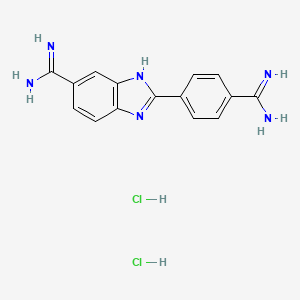
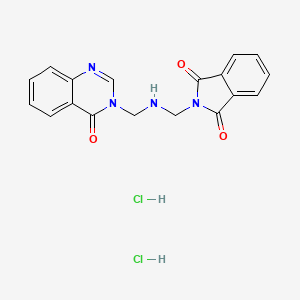
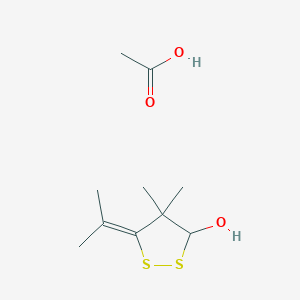
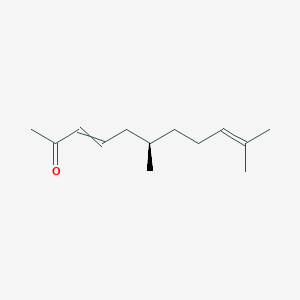
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
